molecular formula C9H14O4 B1473712 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid CAS No. 345633-14-9

2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid

Cat. No. B1473712
M. Wt: 186.2 g/mol
InChI Key: MPGWAENNQRIXRW-UHFFFAOYSA-N
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Description

“2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid” is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol .


Molecular Structure Analysis

The molecular structure of “2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid” can be represented by the InChI code: 1S/C9H14O4/c1-2-13-8(12)9(4-3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The physical form of “2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid” is a powder . It has a molecular weight of 186.21 . The compound should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid and its derivatives have been widely studied for their synthesis and reactivity. Afsah and Zimaity (1979) explored the reactions of 2-Ethoxycarbonyl-1,3-indandione with various compounds, revealing the formation of diverse derivatives like 3-hydroxy-1-(arylimino) and 3,3′-dihydroxy-1′-(o- or p-phenylenedinitrilo)di-2-indenecarboxylate (Afsah & Zimaity, 1979). Moreover, Kunugi and Abe (1988) delved into the cathodic desulfonylation of 1-ethoxycarbonyl-1-(p-tolylsulfonyl)-2-phenylethene, uncovering the selective elimination of the p-tolylsulfonyl group (Kunugi & Abe, 1988).

Chiral Auxiliaries and Ligand Behavior

In 2019, Majewska investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary, showcasing its potential use as a chiral derivatizing agent for amines and alcohols (Majewska, 2019). Athanasellis et al. (2009) discussed the complexation behaviors of 3-ethoxycarbonyl tetronic acids with Cu(II) and Co(II) metal ions, indicating the significant biological and pharmacological activity of tetronic acids and their metal complexes (Athanasellis et al., 2009).

Biochemical Applications

In the biochemical realm, Frisch, Boeckler, and Schuber (1996) developed novel thiol-reactive heterobifunctional reagents, indicating potential applications in immunization by coupling synthetic peptides to liposomes, a crucial step in the development of synthetic vaccination formulations (Frisch et al., 1996).

properties

IUPAC Name

2-(1-ethoxycarbonylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-8(12)9(4-3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGWAENNQRIXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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